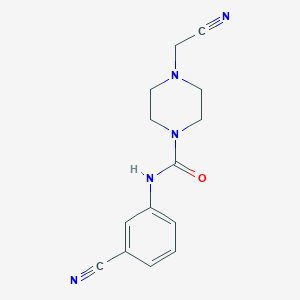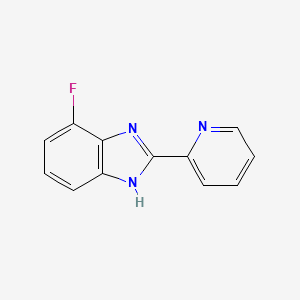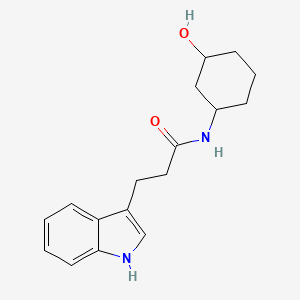![molecular formula C12H15N3O B7575904 [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol](/img/structure/B7575904.png)
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol, also known as PEP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. PEP is a derivative of pyrazole, a heterocyclic organic compound that is commonly used in pharmaceuticals and agrochemicals. PEP has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol's mechanism of action is not fully understood, but it is thought to act by modulating various signaling pathways in cells. [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has been shown to inhibit the activity of the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival. [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has also been shown to activate the PI3K/Akt signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has been shown to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-tumor activity. [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has been shown to scavenge free radicals and protect cells from oxidative stress. [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has also been shown to inhibit the production of inflammatory cytokines, reducing inflammation in the body. Additionally, [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has been shown to induce apoptosis in tumor cells, inhibiting their growth and proliferation.
Advantages and Limitations for Lab Experiments
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has several advantages for use in lab experiments, including its ease of synthesis and low toxicity. [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol is also stable under a range of conditions, making it suitable for use in a variety of experiments. However, [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol's mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol's effects may vary depending on the cell type and experimental conditions used.
Future Directions
There are several future directions for research on [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol. One potential area of study is its use in cancer therapy, as [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has been shown to inhibit the growth of tumor cells. Further research is needed to determine the optimal dosage and delivery method for [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol in cancer therapy. Another potential area of study is [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol's use in neuroprotection, as it has been shown to protect neurons from oxidative stress. Future research could investigate the potential use of [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol's mechanism of action and its effects on different signaling pathways in cells.
Synthesis Methods
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol can be synthesized using a variety of methods, including the reaction of 1-(1H-pyrazol-5-yl)ethanone with benzyl bromide in the presence of potassium carbonate. This yields the intermediate compound 2-[1-(1H-pyrazol-5-yl)ethyl]phenylmethanol, which can be further reduced to [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol using sodium borohydride.
Scientific Research Applications
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has been shown to inhibit the growth of tumor cells by inducing apoptosis, or programmed cell death. [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress. Additionally, [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has been studied for its potential use in immunotherapy, as it has been shown to enhance the activity of immune cells.
properties
IUPAC Name |
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9(11-6-7-13-15-11)14-12-5-3-2-4-10(12)8-16/h2-7,9,14,16H,8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQYLHVQCLQOQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1)NC2=CC=CC=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid](/img/structure/B7575827.png)

![4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B7575838.png)
![2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B7575842.png)

![2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid](/img/structure/B7575858.png)



![4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid](/img/structure/B7575895.png)

![N-[1-(3-acetamidophenyl)ethyl]-4-(methylamino)butanamide](/img/structure/B7575906.png)
![3-[[2-(2,4-Dichlorophenyl)acetyl]-methylamino]propanoic acid](/img/structure/B7575913.png)
![4-[[methyl-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]amino]methyl]benzoic acid](/img/structure/B7575919.png)